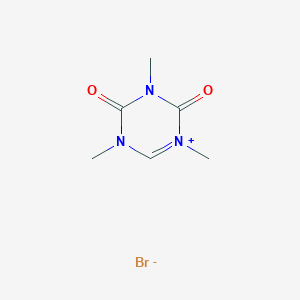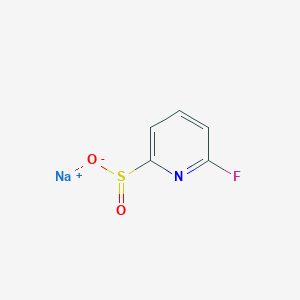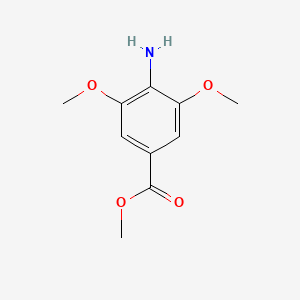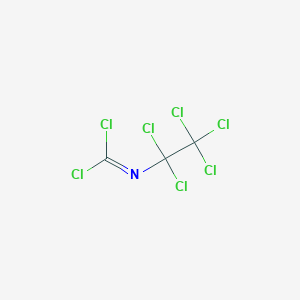
1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide is a chemical compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with methyl groups and a bromide ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide typically involves the reaction of cyanuric chloride with methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by methyl groups. The resulting intermediate is then treated with hydrobromic acid to introduce the bromide ion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of triazine derivatives with different functional groups.
科学研究应用
1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an antitumor agent.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antitumor activity may be attributed to its ability to interfere with DNA synthesis and cell division.
相似化合物的比较
Similar Compounds
1,3,5-Trimethyl-2,4,6-trioxo-1,3,5-triazine: This compound has similar structural features but differs in the oxidation state of the triazine ring.
1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazine: Another related compound with a different substitution pattern on the triazine ring.
Uniqueness
1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion. This gives it distinct chemical and biological properties compared to other triazine derivatives.
属性
IUPAC Name |
1,3,5-trimethyl-1,3,5-triazin-1-ium-2,4-dione;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N3O2.BrH/c1-7-4-8(2)6(11)9(3)5(7)10;/h4H,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBDJMDTWSAUKL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C(=O)N(C1=O)C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496286 |
Source


|
| Record name | 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60588-95-6 |
Source


|
| Record name | 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














